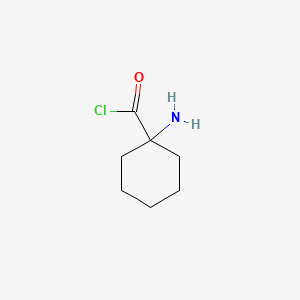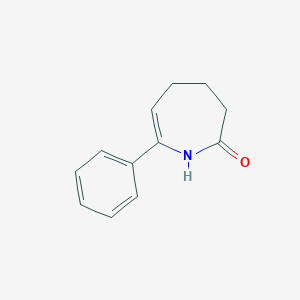![molecular formula C19H34NO3P B14218773 [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid CAS No. 596819-84-0](/img/structure/B14218773.png)
[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid: is a synthetic organic compound characterized by the presence of an amino group, a phosphonic acid group, and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid typically involves multi-step organic reactions. One common method is the Mannich reaction , which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in catalysis and reaction mechanisms studies.
Biology:
- Investigated for its potential as a ligand in binding studies with proteins .
- Studied for its role in enzyme inhibition and biochemical pathways .
Medicine:
- Explored for its potential as a drug candidate in treating various diseases.
- Studied for its antimicrobial and antiviral properties .
Industry:
- Used in the manufacture of specialty chemicals .
- Employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to specific sites on these targets, leading to inhibition or activation of biochemical pathways. For example, it has been shown to bind to the sphingosine 1-phosphate receptor 2 , affecting cellular signaling pathways .
Comparación Con Compuestos Similares
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.
Phosphonic acids: These compounds share the phosphonic acid functional group and are used in various applications.
Uniqueness:
- The presence of a long alkyl chain in [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid provides unique hydrophobic properties .
- The combination of amino and phosphonic acid groups allows for diverse chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
596819-84-0 |
|---|---|
Fórmula molecular |
C19H34NO3P |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
[3-amino-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C19H34NO3P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20)15-16-24(21,22)23/h9-12,19H,2-8,13-16,20H2,1H3,(H2,21,22,23) |
Clave InChI |
AAEVPRISMKXZKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)

![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
phosphanium bromide](/img/structure/B14218760.png)
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)

